3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C6H10N4O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, influencing their function and contributing to their medicinal properties .
Mode of Action
It’s known that pyrazoles, the core structure of this compound, exhibit tautomerism . This phenomenon may influence their reactivity and impact the way they interact with their targets .
Biochemical Pathways
3 (5)-aminopyrazoles, a class of compounds to which this compound belongs, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity .
Action Environment
It’s known that the compound should be stored at room temperature , indicating that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
This phenomenon can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with hydrochloric acid. The reaction conditions often include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-5-carboxamide
- 3,5-Dimethyl-1-pyrazolylformaminidium nitrate
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
5-amino-N,2-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDORQHFVHGYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219369-05-6 |
Source
|
Record name | 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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